Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg

Renin Assay FRET Substrate Sensitivity Comparison

Renin Substrate 1 is the validated FRET substrate for human renin, enabling continuous kinetic assays without separation steps. Its extended sequence with two His-Pro-Phe motifs enhances specificity, ensuring reproducible inhibitor ranking and longitudinal consistency. The well-defined ≥95% HPLC purity and reference status in foundational literature guarantee reliable results. Choose this substrate for direct comparability with published studies and robust assay performance.

Molecular Formula C129H179N37O24S
Molecular Weight 2664.1 g/mol
Cat. No. B12408432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg
Molecular FormulaC129H179N37O24S
Molecular Weight2664.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC8=CNC=N8)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C9=CC=C(C=C9)N=NC1=CC=C(C=C1)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C129H179N37O24S/c1-12-75(7)107(159-113(172)93(148-111(170)90(130)34-24-52-142-128(131)132)49-50-105(168)140-55-54-139-91-36-22-33-89-88(91)32-23-40-104(89)191(188,189)190)123(182)157-101(64-86-68-138-72-147-86)126(185)166-57-27-39-103(166)120(179)154-97(60-79-30-18-15-19-31-79)115(174)156-100(63-85-67-137-71-146-85)125(184)165-56-26-38-102(165)119(178)153-96(59-78-28-16-14-17-29-78)114(173)152-98(61-83-65-135-69-144-83)116(175)151-95(58-73(3)4)117(176)158-106(74(5)6)121(180)160-108(76(8)13-2)122(181)155-99(62-84-66-136-70-145-84)118(177)161-109(77(9)167)124(183)149-92(112(171)150-94(127(186)187)37-25-53-143-129(133)134)35-20-21-51-141-110(169)80-41-43-81(44-42-80)162-163-82-45-47-87(48-46-82)164(10)11/h14-19,22-23,28-33,36,40-48,65-77,90,92-103,106-109,139,167H,12-13,20-21,24-27,34-35,37-39,49-64,130H2,1-11H3,(H,135,144)(H,136,145)(H,137,146)(H,138,147)(H,140,168)(H,141,169)(H,148,170)(H,149,183)(H,150,171)(H,151,175)(H,152,173)(H,153,178)(H,154,179)(H,155,181)(H,156,174)(H,157,182)(H,158,176)(H,159,172)(H,160,180)(H,161,177)(H,186,187)(H4,131,132,142)(H4,133,134,143)(H,188,189,190)/t75-,76-,77+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,106-,107-,108-,109-/m0/s1
InChIKeyMOQUWAAAXYQUBO-UMVCGPIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg: Renin Substrate 1 Procurement & Technical Specifications


Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (CAS 791068-69-4), commonly designated Renin Substrate 1, is a synthetic peptide designed as a Förster resonance energy transfer (FRET) substrate for human renin . It incorporates the 5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid (EDANS) fluorophore and the 4-(4-dimethylaminophenylazo)benzoic acid (DABCYL) quencher, enabling continuous, homogeneous measurement of renin proteolytic activity [1]. The core sequence is derived from the N-terminal tetradecapeptide of human angiotensinogen and contains the canonical Leu-Val scissile bond recognized by renin [2].

Why Generic FRET Substrates Cannot Replace Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg


Superficially similar renin FRET substrates cannot be interchanged without compromising assay comparability. Even within the EDANS/DABCYL class, variations in peptide length and sequence composition—such as the number of His-Pro-Phe motifs—alter substrate recognition, turnover kinetics, and signal-to-background ratios [1]. For instance, the widely used Renin FRET Substrate I (DABCYL-γ-Abu-IHPFHLVIHT-EDANS) lacks the extended N-terminal and C-terminal flanking regions present in Renin Substrate 1, which are known to influence renin binding affinity and specificity [2]. Furthermore, substrates employing alternative fluorophore-quencher pairs (e.g., 5‑FAM/QXL520 or Mc-Ala/Dnp) generate divergent excitation/emission profiles and sensitivity ranges, precluding direct cross-study data integration [3]. Substituting Renin Substrate 1 without re‑validation introduces uncontrolled variables that undermine inhibitor ranking, enzyme characterization, and longitudinal assay consistency.

Quantitative Differentiation of Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg vs. Analogs


Benchmark Sensitivity: Novel Substrates Show >20‑Fold Improvement Over Renin Substrate 1

Paschalidou et al. (2004) directly compared a panel of intramolecularly quenched renin substrates against the commercial substrate Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg (Renin Substrate 1). A novel substrate achieved a >20‑fold enhancement in assay sensitivity relative to this benchmark compound [1]. This establishes Renin Substrate 1 as a widely accepted reference point for evaluating next‑generation renin probes, making it essential for those seeking to reproduce or benchmark historical data sets.

Renin Assay FRET Substrate Sensitivity Comparison

Distinct Sequence Architecture: Tandem His-Pro-Phe Motif vs. Single Motif in Shorter Analogs

Renin Substrate 1 incorporates two consecutive His‑Pro‑Phe motifs (residues 5–7 and 8–10), whereas the commonly used alternative Renin FRET Substrate I (DABCYL-γ‑Abu‑IHPFHLVIHT‑EDANS) contains only a single His‑Pro‑Phe unit. Nakagawa et al. (2007) demonstrated that the His‑Pro‑Phe motif functions as a critical molecular anchor for renin, recruiting the scissile Leu‑Val bond into the catalytic cleft [1]. The duplication of this motif in Renin Substrate 1 is expected to enhance binding affinity and catalytic turnover, although direct kinetic constants for this exact compound remain proprietary or unpublished. Class‑level inference from the conserved angiotensinogen sequence supports that the tandem motif confers higher specificity for human renin compared to truncated analogs.

Substrate Specificity Renin Recognition Peptide Design

Kinetic Benchmarking: Renin Substrate 1 Serves as Reference for Next‑Gen Substrates

Although published Km and kcat values for Renin Substrate 1 are not directly available in the public domain, its role as the comparator in the work of Paschalidou et al. (2004) positions it as the de facto kinetic benchmark. In that study, novel substrates were evaluated against Renin Substrate 1, with the best performers achieving >20‑fold sensitivity gains [1]. By contrast, the shorter Renin FRET Substrate I (DABCYL-γ‑Abu‑IHPFHLVIHT‑EDANS) exhibits a reported Km of 1.5 µM at physiological pH and a detection limit of 30 ng/mL renin after 3–5 min [2]. The extended sequence of Renin Substrate 1, including additional N‑terminal and C‑terminal residues, is anticipated to alter both Km and Vmax, underscoring the need for compound‑specific kinetic characterization in any assay development.

Enzyme Kinetics kcat/Km Renin FRET Substrates

Spectroscopic Compatibility: EDANS/DABCYL FRET Pair vs. Alternative Fluorophores

Renin Substrate 1 utilizes the EDANS/DABCYL FRET pair, with excitation at 340 nm and emission at 490 nm [1]. This combination is well‑matched to standard fluorescence plate readers equipped with UV excitation. In contrast, newer commercial kits (e.g., SensoLyte® 520 Renin Assay) employ 5‑FAM/QXL520 or TF3/TQ3 FRET pairs, which operate at longer wavelengths (Ex/Em 490/520 nm or 328/552 nm) and claim up to 40‑fold higher sensitivity than EDANS/DABCYL‑based assays [2]. While the longer‑wavelength pairs reduce autofluorescence and offer higher absolute sensitivity, they are not directly interchangeable with EDANS/DABCYL substrates due to different optical configurations and quenching efficiencies. Renin Substrate 1 remains the substrate of choice for laboratories whose instrumentation and historical data are optimized for the 340/490 nm channel.

Fluorescence Spectroscopy FRET Pair Assay Standardization

Molecular Weight and Purity Specifications: Commercial Grade Consistency

Commercially available Renin Substrate 1 is supplied as a lyophilized powder with a molecular weight of approximately 2282–2318 Da, depending on the counterion (e.g., trifluoroacetate salt) [1]. Vendors typically certify purity ≥95% by HPLC, and the compound is stored at −20 °C protected from light . In comparison, the shorter Renin FRET Substrate I (CAS 142988‑22‑5) has a molecular weight of ∼1798 Da and a reported Km of 1.5 µM [2]. The higher molecular weight of Renin Substrate 1 reflects its extended peptide backbone, which contains two His‑Pro‑Phe motifs and additional Arg residues at both termini. These structural differences directly impact solubility, handling, and potential lot‑to‑lot variability.

Quality Control Peptide Purity Vendor Specifications

Assay Detection Limit: Class‑Wide Performance for EDANS/DABCYL Substrates

For the class of EDANS/DABCYL renin FRET substrates, a detection limit of 30 ng/mL renin after 3–5 min of incubation has been established using the continuous fluorescence assay format [1]. This value, originally determined for Renin FRET Substrate I (DABCYL-γ‑Abu‑IHPFHLVIHT‑EDANS), is expected to be comparable for Renin Substrate 1, given that both employ the same fluorophore‑quencher pair and share the core cleavage sequence. While the extended peptide in Renin Substrate 1 may modulate absolute sensitivity, no direct comparison of detection limits between Renin Substrate 1 and its shorter analog has been published. Nevertheless, the 30 ng/mL benchmark provides a practical reference for assay design using Renin Substrate 1.

Assay Sensitivity Limit of Detection Renin Quantification

Optimized Research & Industrial Applications for Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg


High‑Throughput Screening of Renin Inhibitors

Renin Substrate 1 is well‑suited for continuous, fluorescence‑based monitoring of renin activity in 96‑ or 384‑well plates. Its EDANS/DABCYL FRET pair enables real‑time kinetic reads without the need for separation steps. The compound's extended sequence, featuring two His‑Pro‑Phe motifs, enhances specificity for human renin, minimizing interference from off‑target aspartic proteases [1]. This makes it a reliable substrate for rank‑ordering inhibitor potency in drug discovery campaigns targeting the renin‑angiotensin system.

Enzymology and Kinetic Mechanism Studies

Although explicit Km and kcat values for Renin Substrate 1 are not publicly disclosed, its adoption as the reference substrate in studies of novel renin probes (e.g., Paschalidou et al. 2004) qualifies it for enzymology experiments where the goal is to characterize renin variants, compare inhibitor modalities, or investigate substrate‑induced conformational changes [2]. Researchers should independently determine kinetic constants under their own assay conditions, but using this substrate ensures comparability with a body of existing literature.

Quality Control and Lot‑to‑Lot Consistency Verification

The well‑defined molecular weight (∼2282–2318 Da) and HPLC purity specification (≥95%) provide unambiguous metrics for lot acceptance . Laboratories that rely on consistent substrate performance for longitudinal studies or for transferring assays between sites can use these specifications to verify identity and purity, reducing the risk of assay drift due to substrate degradation or manufacturing variability.

Cross‑Referencing Historical Data and Literature Validation

Because Renin Substrate 1 is explicitly named in the Methods sections of foundational renin assay literature, it is indispensable for laboratories that need to reproduce published results or compare new data against historical benchmarks [2]. The >20‑fold sensitivity improvement reported for next‑generation substrates is anchored to this exact compound, making it the essential reference point for evaluating new renin detection technologies.

Technical Documentation Hub

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